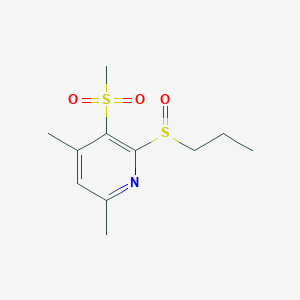

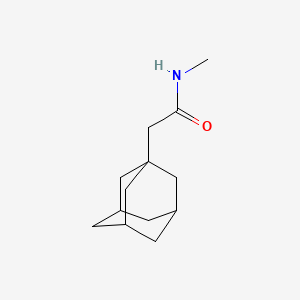

![molecular formula C20H18ClN3O4 B2523532 2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide CAS No. 903284-31-1](/img/structure/B2523532.png)

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In

Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

Research has applied quantum chemical calculations to quinoxalines, which are structurally related to quinolines, to determine their efficiency as corrosion inhibitors for metals such as copper in acidic media. These studies reveal how molecular structure affects inhibition efficiency, suggesting potential applications in material science and engineering for related compounds like 2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide (Zarrouk et al., 2014).

Reductive Chemistry in Drug Development

Another significant area of research involves the reductive chemistry of nitrobenzamide derivatives, particularly their selective toxicity for hypoxic cells, which is crucial in developing novel anticancer drugs. These studies explore how the reduction of nitro groups affects cytotoxicity and drug efficacy, indicating possible pharmacological applications for similar compounds (Palmer et al., 1995).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of quinoline and quinoxaline derivatives, including reactions involving chloro- and nitro- groups, has been pivotal in discovering new fluorescent materials, pharmaceuticals, and dyes. These synthetic strategies and the resulting heterocyclic compounds have wide-ranging applications in material science, medicinal chemistry, and organic synthesis, offering potential routes for the synthesis and application of 2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide derivatives (Stadlbauer et al., 2006).

Crystal Engineering and Material Science

Studies on the structural aspects of similar compounds, focusing on hydrogen bonds and halogen bonds, have implications for crystal engineering and the design of novel materials with specific physical properties. These insights can be applied to design and synthesize new compounds with desired structural and electronic characteristics for applications in nanotechnology, material science, and pharmaceutical formulation (Saha et al., 2005).

Mechanism of Action

Target of Action

The compound contains an indole nucleus, which is a common structural motif in many bioactive compounds . Compounds with an indole nucleus often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Compounds with an indole nucleus often undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities .

properties

IUPAC Name |

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-11-3-4-12(2)18-15(11)9-13(19(25)23-18)7-8-22-20(26)16-10-14(24(27)28)5-6-17(16)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSPNIUJEFKSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![[5-(4-Fluorophenyl)-14-methyl-7-propan-2-ylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2523464.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)

![Ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523469.png)

![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)